molecular formula C25H19Cl3N2O4 B295561 4-{3,5-Dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3,5-Dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B295561
M. Wt: 517.8 g/mol
InChI Key: OFNKQMSTOZGBIM-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3,5-Dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{3,5-Dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer cell proliferation, and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit cancer cell proliferation, and improve glucose metabolism. It has also been found to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{3,5-Dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 4-{3,5-Dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One direction is to investigate the compound's potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its effects. Additionally, more research is needed to determine the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 4-{3,5-Dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can be achieved through a multistep process. Firstly, 3-(4-chlorophenoxy)propanol is reacted with 2,3,5-trichlorobenzaldehyde in the presence of a base to form the corresponding benzylidene derivative. This intermediate is then reacted with 4-phenyl-3,5-pyrazolidinedione in the presence of a catalyst to yield the final product.

Scientific Research Applications

4-{3,5-Dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has shown potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C25H19Cl3N2O4

Molecular Weight

517.8 g/mol

IUPAC Name

(4E)-4-[[3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H19Cl3N2O4/c26-17-7-9-20(10-8-17)33-11-4-12-34-23-16(13-18(27)15-22(23)28)14-21-24(31)29-30(25(21)32)19-5-2-1-3-6-19/h1-3,5-10,13-15H,4,11-12H2,(H,29,31)/b21-14+

InChI Key

OFNKQMSTOZGBIM-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)OCCCOC4=CC=C(C=C4)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3OCCCOC4=CC=C(C=C4)Cl)Cl)Cl)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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